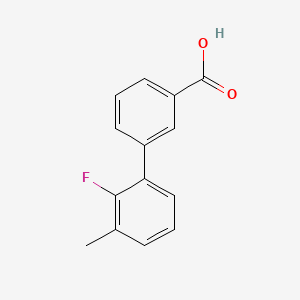

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

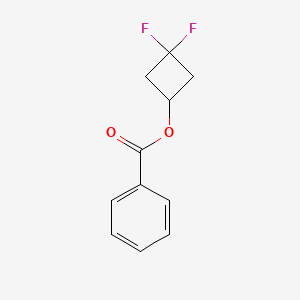

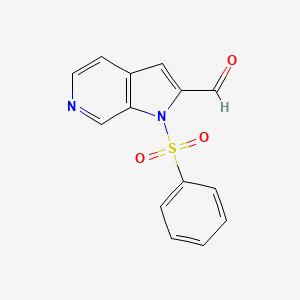

2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid is a chemical compound with the molecular formula C14H11FO2 and a molecular weight of 230.23 . It is also known by other synonyms such as 2’-FLUORO-3’-METHYLBIPHENYL-3-CARBOXYLIC ACID and 3-(2-fluoro-3-methylphenyl)benzoic acid .

Synthesis Analysis

While specific synthesis methods for 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid were not found, it’s worth noting that similar compounds have been synthesized using various methods. For instance, 2-fluoro-3-hydroxypropionic acid was synthesized using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR), and malonate transmembrane protein (MadLM) . Another study described the polymerase-directed synthesis of 2′-fluoro modified DNA, using commercially available 2′-fluoronucleoside triphosphates .Molecular Structure Analysis

The molecular structure of 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid consists of a biphenyl core with a carboxylic acid group, a fluorine atom, and a methyl group attached to the phenyl rings . The compound has a complexity of 279 and a topological polar surface area of 37.3Ų .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Fluoro-3’-methylbiphenyl-3-carboxylic acid include a molecular weight of 230.23, a molecular formula of C14H11FO2, and a complexity of 279 . Other properties such as boiling point, melting point, and flash point were not found in the search results.Wissenschaftliche Forschungsanwendungen

Aurora Kinase Inhibitor

Compounds related to fluorinated carboxylic acids have been studied for their potential in treating cancer by inhibiting Aurora A kinase. These studies indicate a significant interest in fluorinated compounds for therapeutic applications, particularly in oncology (ロバート ヘンリー,ジェームズ, 2006).

Anti-Breast Cancer Agents

A series of novel substituted fluorinated carboxylic acids demonstrated potent antiproliferative effects against breast cancer cell lines. This suggests the value of these compounds in developing more effective cancer therapeutics (C. Karthikeyan et al., 2017).

Fluorine-Containing Organic Synthesis

Fluoro-substituted benzofurans, including those derived from fluorinated carboxylic acids, have been synthesized, showcasing the utility of fluorinated intermediates in creating bioactive molecules and materials (V. Ramarao et al., 2004).

Synthesis of Key Intermediates

Research into the synthesis of fluorinated biphenyl carboxylic acids highlights their importance as intermediates in pharmaceutical manufacturing. These studies underscore the role of fluorinated compounds in streamlining synthesis processes for medically relevant molecules (Yanan Qiu et al., 2009).

Fluorinated Ligands for Sensing and Imaging

Fluorine-modified tetracarboxylate ligands have been used to construct luminescent lanthanide metal-organic frameworks (LnMOFs) for cryogenic temperature sensing. This application demonstrates the versatility of fluorinated compounds beyond pharmaceuticals, extending into materials science and engineering (Dian Zhao et al., 2018).

Eigenschaften

IUPAC Name |

3-(2-fluoro-3-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMIEMKIHLESLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681786 |

Source

|

| Record name | 2'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-3'-methylbiphenyl-3-carboxylic acid | |

CAS RN |

1215206-02-2 |

Source

|

| Record name | 2'-Fluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine](/img/structure/B568000.png)

![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B568001.png)

![5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine](/img/structure/B568006.png)